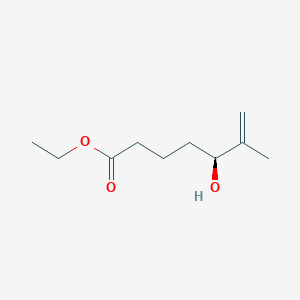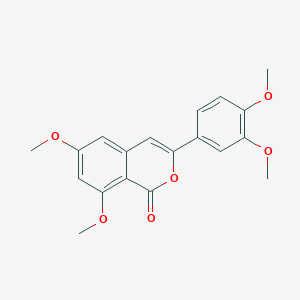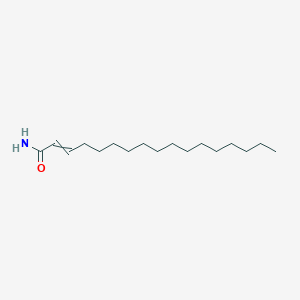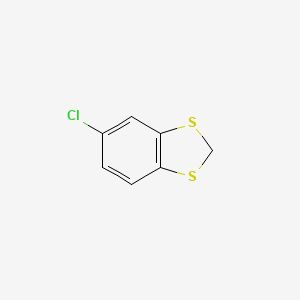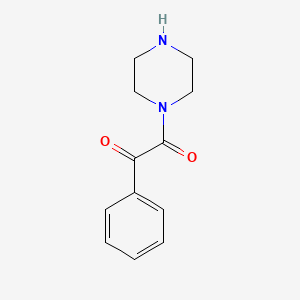
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione is an organic compound with a molecular formula of C12H14N2O2 It is characterized by the presence of a phenyl group attached to a piperazine ring through an ethane-1,2-dione linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione typically involves the reaction of phenylacetic acid with piperazine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the use of catalysts and solvents to facilitate the reaction and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to a diol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl-2-(piperazin-1-yl)ethane-1,2-dione oxides.
Reduction: Formation of 1-phenyl-2-(piperazin-1-yl)ethane-1,2-diol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure but with a piperidine ring instead of piperazine.
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol: Similar structure with an alcohol group instead of a dione.
2-Phenyl-1-(piperazin-1-yl)ethan-1-one: Similar structure with a ketone group instead of a dione.
Uniqueness
1-Phenyl-2-(piperazin-1-yl)ethane-1,2-dione is unique due to its specific dione linkage, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in research and industry.
Propriétés
Numéro CAS |
166312-57-8 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-phenyl-2-piperazin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11(10-4-2-1-3-5-10)12(16)14-8-6-13-7-9-14/h1-5,13H,6-9H2 |
Clé InChI |
IJDDAFIQLLXLBW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



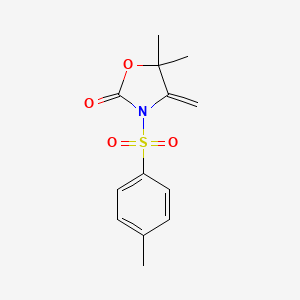
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
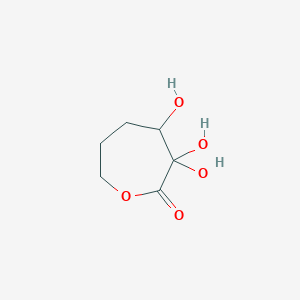
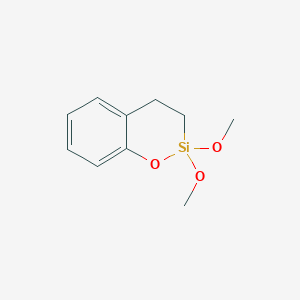
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)


![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
